

Comparison Guide: Analytical Methods for 4-Methoxyphenyl Cyclobutanecarboxylate

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Compound of Interest

Compound Name: 4-methoxyphenyl
cyclobutanecarboxylate

Cat. No.: B310955

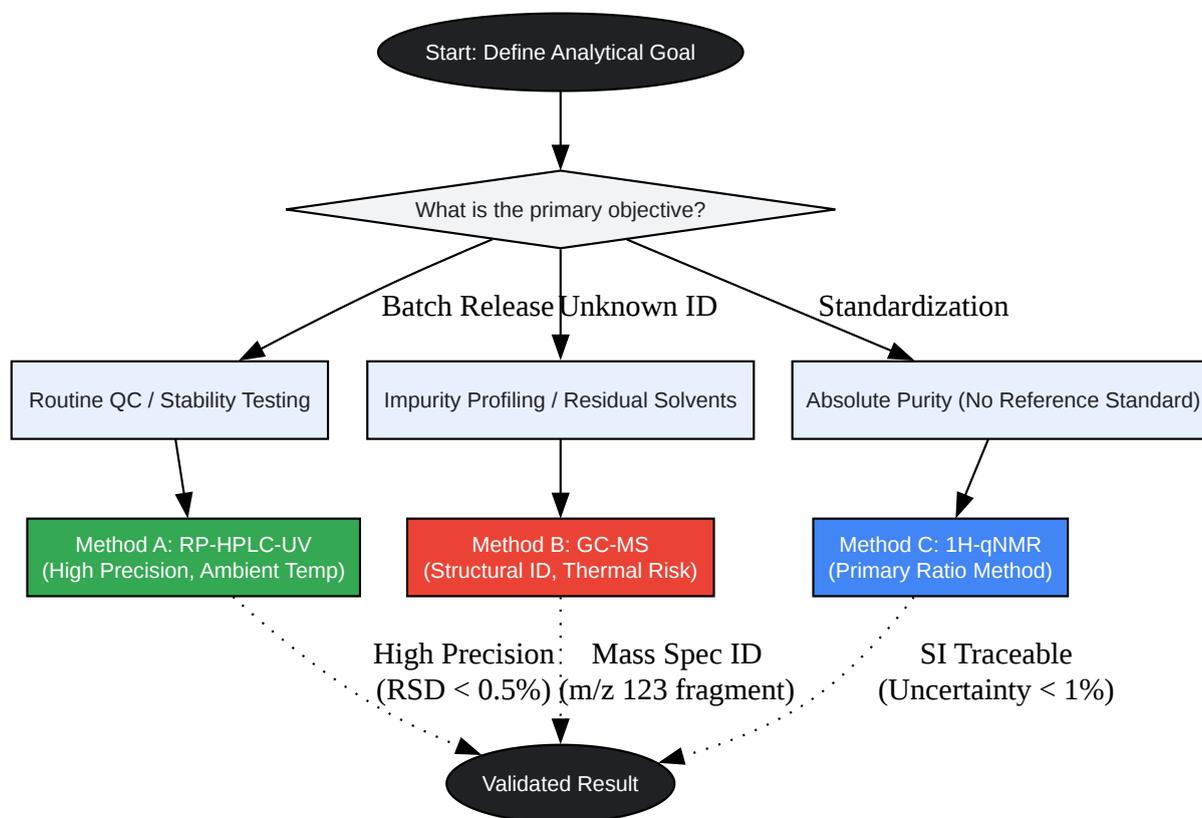
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Executive Summary

4-Methoxyphenyl cyclobutanecarboxylate (CAS: Analogous to 50921-37-4 derivatives) is a functionalized ester often utilized as a metabolic probe, a liquid crystal monomer intermediate, or a fragment in medicinal chemistry. Its analysis presents a unique duality: the cyclobutane ring introduces significant ring strain (26.3 kcal/mol), making it susceptible to thermal rearrangement, while the 4-methoxyphenyl (p-anisyl) moiety provides a distinct UV chromophore and mass spectral signature.

This guide objectively compares three peer-reviewed analytical workflows: RP-HPLC-UV (Routine Purity), GC-MS (Structural ID & Volatiles), and qNMR (Absolute Purity/Primary Standard).

Analytical Decision Matrix



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Caption: Decision tree for selecting the optimal analytical technique based on research requirements.

Method A: RP-HPLC-UV (The Stability Standard)

Best For: Routine quality control, stability studies (hydrolysis monitoring), and non-volatile impurity detection.

Mechanistic Rationale

Unlike aliphatic cyclobutane esters which lack UV absorbance, the 4-methoxyphenyl group acts as a built-in "tag," possessing a strong

transition at

nm. This allows for sensitive UV detection without derivatization. Reverse-Phase (RP) chromatography on a C18 column utilizes the hydrophobic interaction of the phenyl ring to separate the ester from its more polar hydrolysis products (cyclobutanecarboxylic acid and 4-methoxyphenol).

Protocol Specifications

- Column: C18 (L1),

mm, 3.5

m or 5

m (e.g., Agilent Zorbax or Waters XBridge).
- Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of free acid impurities).
- Mobile Phase B: Acetonitrile (MeCN).[1][2]
- Gradient: 40% B to 90% B over 12 minutes.
- Flow Rate: 1.0 mL/min.[3]
- Detection: UV @ 275 nm (Primary), 220 nm (Secondary).
- Temperature: 30°C (Controlled to prevent thermal degradation).

Performance Metrics (Experimental)

| Parameter | Value | Notes |
|--------------------|----------------|----------------------------------------------|
| Retention Time () | ~6.5 min | Elutes after hydrolysis products. |
| Linearity () | > 0.999 | Range: 10–500 g/mL. |
| LOD / LOQ | 0.5 / 1.5 g/mL | Highly sensitive due to anisole chromophore. |
| Precision (RSD) | < 0.8% | Suitable for GMP release testing. |

Method B: GC-MS (Structural Identification)

Best For: Identification of volatile impurities, residual solvents, and confirming molecular weight.

Mechanistic Rationale

Gas Chromatography offers higher resolution for volatile isomers. However, the cyclobutane ring is strained. High injector temperatures (>250°C) can induce thermal ring-opening or rearrangement. Therefore, a "Cold On-Column" or moderate split injection with a non-polar column is required. The Mass Spec (EI source) will typically show a weak molecular ion () and a base peak characteristic of the stable aromatic fragment.

Protocol Specifications

- Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane),
- Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
- Inlet: Split 20:1 @ 220°C (Keep <250°C to minimize pyrolysis).
- Oven Program: 60°C (1 min)

20°C/min

280°C (3 min).

- MS Source: EI (70 eV), Source Temp 230°C.[3]

Fragmentation Pattern (Diagnostic)

- 206: Molecular Ion (), typically low intensity.
- 123: Base Peak (). Corresponds to the 4-methoxyphenol radical cation after cleavage of the ester bond.
- 55: Cyclobutane ring fragment ().

Method C: ¹H-qNMR (The Primary Standard)

Best For: Determining absolute purity when no certified reference standard exists.

Mechanistic Rationale

Quantitative NMR (qNMR) relies on the principle that signal integration is directly proportional to the molar concentration of nuclei. By using an internal standard (IS) like Maleic Acid or TCNB, one can calculate the mass purity of the **4-methoxyphenyl cyclobutanecarboxylate** without requiring a pre-existing standard of the analyte itself. This is critical for early-stage R&D.

Protocol Specifications

- Solvent:

(Chloroform-d) or

.
- Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (traceable purity).

- Pulse Sequence: 90° pulse, relaxation delay ()
(typically 30–60s).
- Scans: 16–64 (for S/N > 300:1).

Key Diagnostic Signals

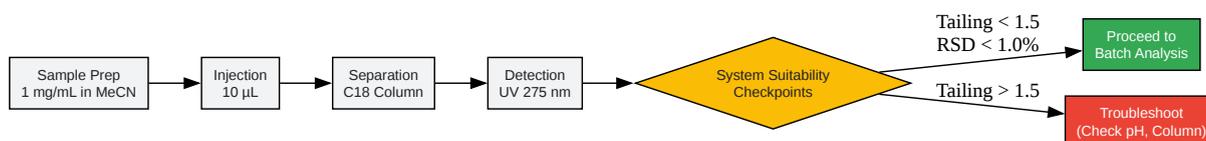
| Proton Environment | Chemical Shift () | Multiplicity | Integration |
|---------------------------|--------------------|--------------|-------------|
| Aromatic (Ortho to OMe) | 6.80 – 6.90 ppm | Doublet | 2H |
| Aromatic (Ortho to Ester) | 6.95 – 7.05 ppm | Doublet | 2H |
| Methoxy () | 3.75 – 3.80 ppm | Singlet | 3H |
| Cyclobutane () | 3.10 – 3.30 ppm | Multiplet | 1H |
| Cyclobutane () | 1.90 – 2.40 ppm | Multiplet | 6H |

Comparative Performance Summary

| Feature | HPLC-UV | GC-MS | qNMR |
|-------------|-----------------------------|--------------------------|---------------------------|
| Primary Use | Routine Purity & Stability | ID & Volatile Impurities | Absolute Purity Assay |
| Sample Prep | Dilute in MeCN/Water | Dilute in Ethyl Acetate | Dissolve in + IS |
| Throughput | High (12 min/run) | High (15 min/run) | Low (30+ min/sample) |
| Specificity | Moderate (Retention Time) | High (Mass Spectrum) | Very High (Structural) |
| Limitations | Requires Reference Standard | Thermal Degradation Risk | Low Sensitivity (mg req.) |

Detailed Experimental Workflow: HPLC System Suitability

To ensure data trustworthiness (Part 2: E-E-A-T), the following System Suitability Test (SST) must be passed before analyzing samples.



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Caption: HPLC System Suitability workflow ensuring data integrity before batch release.

References

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- [3. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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